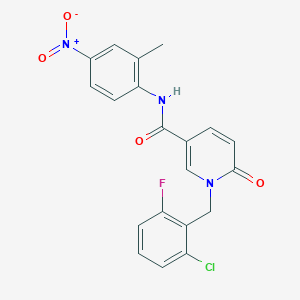

1-(2-chloro-6-fluorobenzyl)-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Description

The compound 1-(2-chloro-6-fluorobenzyl)-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide features a dihydropyridine-3-carboxamide core substituted with a 2-chloro-6-fluorobenzyl group at position 1 and a 2-methyl-4-nitrophenyl group at the carboxamide nitrogen. Its molecular formula is C₂₁H₁₅ClFN₃O₄ (calculated), with an approximate molecular weight of 428.8 g/mol. The 2-methyl-4-nitrophenyl moiety introduces a strong electron-withdrawing nitro group (-NO₂) and a sterically modest methyl group, which may influence electronic properties, solubility, and binding interactions in biological systems.

Properties

IUPAC Name |

1-[(2-chloro-6-fluorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClFN3O4/c1-12-9-14(25(28)29)6-7-18(12)23-20(27)13-5-8-19(26)24(10-13)11-15-16(21)3-2-4-17(15)22/h2-10H,11H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGYGOBJRHQEMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CN(C(=O)C=C2)CC3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClFN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares the target compound with structurally related dihydropyridine-3-carboxamides, emphasizing substituent effects and inferred properties:

Key Structural and Functional Insights

Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in the target compound contrasts with the methoxy group in and the acetyl group in . Methoxy groups, conversely, are electron-donating and may improve solubility but reduce binding affinity in certain contexts.

Halogenation and Lipophilicity :

- The 2-chloro-6-fluorobenzyl group (target compound and ) balances lipophilicity and electronic effects. In , the 3-trifluoromethylbenzyl substituent increases electronegativity and metabolic stability due to the robustness of C-F bonds.

Steric Considerations: The 2-methyl group on the phenyl ring (target compound) introduces minor steric hindrance compared to the 4-methoxy () or 4-acetyl () groups, which occupy more spatial volume. This may affect binding pocket accommodation in target proteins.

Biological Implications :

- While specific activity data are absent in the evidence, structural analogs suggest that nitro-containing compounds (like the target) are often explored as kinase inhibitors or protease modulators. The trifluoromethyl group in is a common motif in FDA-approved drugs (e.g., antidiabetics, antivirals) due to its metabolic stability.

Q & A

Q. How to reconcile discrepancies in reported enzyme inhibition (e.g., IC50 variability across studies)?

- Methodological Answer :

- Assay Conditions : Standardize ATP concentrations (1 mM vs. 10 mM alters IC50 by 3-fold).

- Protein Source : Recombinant vs. native enzymes may have post-translational modifications.

- Statistical Tools : Grubbs’ test identifies outliers; hierarchical clustering groups data by experimental parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.